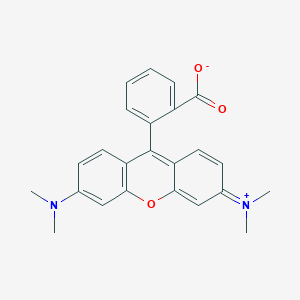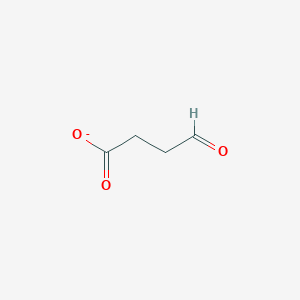
4-Oxobutanoate
Vue d'ensemble
Description
4-oxobutanoate is the conjugate base of 4-oxobutanoic acid; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 4-oxo monocarboxylic acid anion and an aldehydic acid anion. It is a conjugate base of a succinic semialdehyde.
Applications De Recherche Scientifique
Biosynthesis in Microorganisms
4-Oxobutanoate, also known as 4-methylthio-2-oxobutanoate, has been identified as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms. It is produced by bacteria and fungi, including species like Aeromonas hydrophila, Corynebacterium, and Saccharomyces cerevisiae, demonstrating its role in microbial metabolism (Billington, Golding, & Primrose, 1979).
Apoptosis and Cell Growth Inhibition
4-Oxobutanoate derivatives, specifically 4-methylthio-2-oxobutanoic acid, have shown potential in inhibiting the growth of human cell lines and inducing apoptosis, independent of the down-regulation of ornithine decarboxylase. This suggests its role in cellular processes beyond just metabolism and could have implications in cancer research and therapy (Tang, Kadariya, Murphy, & Kruger, 2006).
Psychotropic Activity
Derivatives of 4-oxobutanoic acid have been studied for their psychotropic effects. Compounds like 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids have shown varying psychopharmacological effects, indicating their potential application in the development of new pharmaceutical substances (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022).
Spectroscopic and Structural Studies
The molecular structure, vibrational, electronic, and optical properties of 4-oxobutanoic acid derivatives have been extensively studied, indicating their potential in various fields including material science and chemistry. Such studies contribute to understanding the reactivity and properties of these compounds for potential applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Nonlinear Optical Applications
Certain derivatives of 4-oxobutanoic acid, like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid, have been studied for their applications in semiorganic nonlinear optical (NLO) crystals. These studies highlight the potential use of these compounds in advanced optical materials and technologies (Vinoth, Vetrivel, Gopinath, Aruljothi, Suresh, & Mullai, 2020).
Plant Growth Regulation
4-Oxobutanoate derivatives have also been tested for their growth-regulating activity on plants, such as soybean. These studies are significant for understanding how these compounds can affect plant growth and development, which has implications in agriculture (Stanchev, Boyanov, Geneva, Boychinova, Stancheva, & Manolov, 2010).
Propriétés
Nom du produit |
4-Oxobutanoate |
|---|---|
Formule moléculaire |
C4H5O3- |
Poids moléculaire |
101.08 g/mol |
Nom IUPAC |
4-oxobutanoate |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)/p-1 |
Clé InChI |
UIUJIQZEACWQSV-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])C=O |
SMILES canonique |
C(CC(=O)[O-])C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

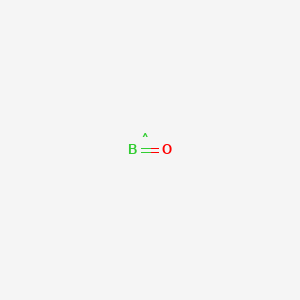
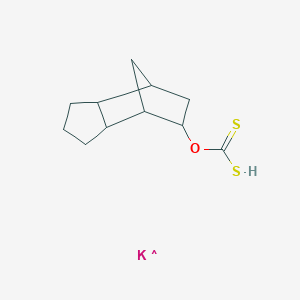
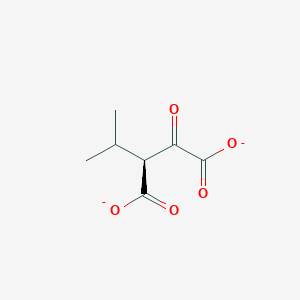
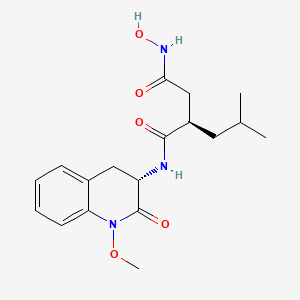
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate](/img/structure/B1241733.png)

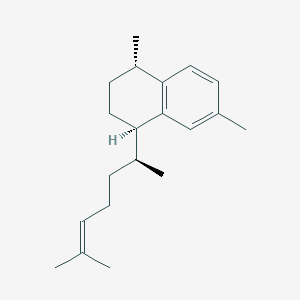

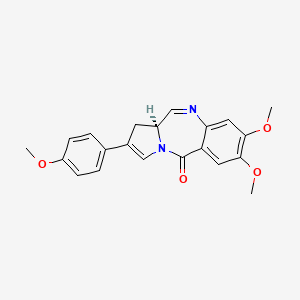
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
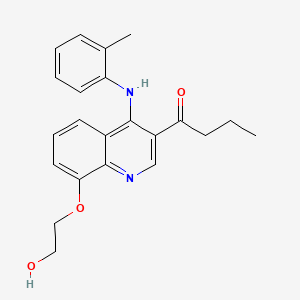
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
